2-Chlorobut-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116723-93-4 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
2-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
InChI Key |
PGWIETAKNLNHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CO)Cl |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 Chlorobut 2 En 1 Ol and Its Derivatives
Established Industrial Synthesis Routes
The industrial production of 2-chlorobut-2-en-1-ol primarily relies on the chemical transformation of dichlorobutene (B78561) precursors. This established route is favored for its efficiency and scalability, making it a cornerstone of commercial synthesis.
Hydrolysis of Dichlorobutene Precursors
A principal method for synthesizing this compound involves the hydrolysis of 1,3-dichloro-2-butene (B238901). This process leverages a nucleophilic substitution reaction where a chlorine atom on the dichlorobutene molecule is replaced by a hydroxyl group. The reaction is typically conducted in an aqueous medium, with a base to facilitate the hydrolysis. Structurally similar compounds, such as 1,4-dichloro-2-butene, are also known to undergo hydrolysis, suggesting it is a significant process for this class of molecules. echemi.com
The efficiency and yield of the hydrolysis of 1,3-dichloro-2-butene are highly dependent on the careful control of reaction parameters. Key parameters are optimized to maximize product formation while minimizing side reactions and the need for extensive purification. One established method uses an aqueous solution of sodium carbonate as the hydrolyzing agent. The reaction is performed under controlled temperature and for a specific duration to achieve high conversion rates.
Table 1: Optimized Synthesis Parameters for 3-Chloro-2-buten-1-ol
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1,3-Dichloro-2-butene | |
| Reagent | Sodium carbonate (15–20 wt.%) | |
| Temperature | 85–94°C | |
| Reaction Time | 4.5 hours |
The synthesis of this compound via hydrolysis proceeds through a nucleophilic substitution mechanism. numberanalytics.com In this reaction, a nucleophile attacks a carbon atom that has a partial positive charge, leading to the replacement of a leaving group. savemyexams.com For the hydrolysis of dichlorobutenes, the hydroxide (B78521) ion (OH⁻), generated from the hydrolysis of sodium carbonate in water, acts as the nucleophile. libretexts.org
The industrial viability of this synthesis route is underscored by its high efficiency and product yield. When the optimized parameters are applied, the conversion of the starting material, 1,3-dichloro-2-butene, reaches over 98%. The process is designed to be economical, with a workup procedure that involves cooling the mixture to separate the aqueous and organic layers, allowing the crude product to be isolated without requiring energy-intensive distillation. This streamlined approach contributes to the method's suitability for large-scale production.
Table 2: Process Efficiency Metrics
| Metric | Value | Reference |
|---|---|---|
| Yield | 86.7 wt.% | |
| Conversion Rate | 98.3 wt.% | |
| Specific Reactor Productivity | 49.5 g/L·h | |
| Water Consumption | 3.26 kg per kg of product |
Specialized Synthetic Approaches for this compound Analogues
Beyond the primary synthesis of this compound, specialized methods are employed to create its analogues. These derivatives, which may feature different substituents or stereochemistry, are valuable as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. acs.orgvulcanchem.com
Electrophilic Addition Strategies to Alkynes
One strategy for synthesizing analogues of this compound involves the electrophilic addition of hydrogen halides to alkynes. For instance, the addition of hydrogen chloride (HCl) to 1-butyne (B89482) can be used to form 2-chloro-2-butene (B1582250) isomers. This reaction proceeds under controlled catalytic conditions, often using palladium on carbon (Pd/C), to favor the formation of a specific isomer. While this particular reaction yields a chloroalkene rather than a chloro-alcohol, the underlying principle of electrophilic addition to a carbon-carbon triple bond is a key strategy for creating the substituted alkene backbone found in this compound analogues.
Furthermore, alkyne alcohols such as 4-chlorobut-2-yn-1-ol serve as versatile starting materials for producing complex derivatives. rsc.orgchemscene.com This precursor contains both the alkyne functionality for further modification and the chloro-alcohol substructure, enabling its use in tandem reactions to construct elaborate molecules like 3-vinylidenetetrahydrofurans. rsc.org
Dehydrohalogenation Pathways from Halogenated Butanes
Dehydrohalogenation is a classic and effective elimination reaction for creating carbon-carbon double bonds by removing a hydrogen halide from a substrate. wikipedia.org This pathway is a viable method for synthesizing this compound from a suitable polyhalogenated butane (B89635) precursor, such as 2,3-dichlorobutan-1-ol. The reaction is typically promoted by a base, and its regioselectivity is a critical consideration.
The choice of base and solvent is crucial in directing the outcome of the elimination. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions (SN2). wikipedia.org For instance, potassium tert-butoxide, a bulky base, is frequently used. The regioselectivity of the reaction—that is, which proton is removed to form the double bond—is governed by Zaitsev's (Saytzeff's) rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. wordpress.commasterorganicchemistry.com In the case of a precursor like 2,3-dichlorobutan-1-ol, removal of a proton from the third carbon atom would lead to the desired this compound.
The stereochemistry of the resulting alkene (E or Z isomer) is also a key aspect of this method. E2 eliminations, which are common under these conditions, proceed via a transition state that requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in This stereochemical requirement can be exploited to control the geometry of the product alkene.
While direct literature on the dehydrohalogenation to this compound is specific, the principles are well-established. For example, the dehydrohalogenation of various alkyl halides with bases like potassium hydroxide in ethanol (B145695) is a standard procedure for generating alkenes. wikipedia.orgwordpress.com A patent describes the synthesis of 3,4-dichlorobutan-1-ol, a constitutional isomer of a potential precursor, which upon treatment with a base could undergo elimination to form a chlorobutenol. google.com
Table 1: Factors Influencing Dehydrohalogenation Reactions
| Factor | Influence on Reaction | Example/Comment |
|---|---|---|
| Base Strength | Stronger bases favor the E2 mechanism, leading to a faster reaction rate. | Potassium tert-butoxide [KOC(CH₃)₃] is stronger and more effective than sodium ethoxide (NaOCH₂CH₃). wordpress.com |
| Base Steric Hindrance | Bulky bases can favor the formation of the less substituted (Hofmann) product. | Using KOtBu can increase the proportion of the terminal alkene compared to using a smaller base like KOH. lumenlearning.com |
| Solvent Polarity | Polar aprotic solvents can increase the rate of E2 reactions. | Dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are common choices. wordpress.com |
| Substrate Structure | The stability of the resulting alkene often dictates the major product (Zaitsev's Rule). | Elimination that leads to a di- or tri-substituted alkene is generally favored over a mono-substituted one. masterorganicchemistry.com |
Biocatalytic Cascades for Stereoselective Formation of Chlorohydrins
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. rsc.org For the production of enantiopure chlorohydrins, multi-enzymatic cascade reactions offer significant advantages, including mild reaction conditions and exceptional stereoselectivity. acs.org A particularly effective approach involves a bienzymatic reductive cascade utilizing an ene-reductase (ERED) followed by an alcohol dehydrogenase (ADH). acs.orgacs.org
This one-pot strategy typically starts from an α,β-unsaturated chloroketone, such as a 1-aryl-2-chlorobut-2-en-1-one. acs.org The process unfolds in two sequential steps within the same reaction vessel:
ERED-catalyzed reduction: The ene-reductase, using a nicotinamide (B372718) cofactor (NAD(P)H), stereoselectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone to produce a saturated α-chloroketone. frontiersin.org
ADH-catalyzed reduction: The resulting α-chloroketone is then reduced by an alcohol dehydrogenase, which also uses a cofactor, to yield the final chlorohydrin product with high diastereo- and enantioselectivity. encyclopedia.pubacs.org
The power of this method lies in the ability to select from a panel of EREDs and ADHs with different stereopreferences. This allows for a "stereodivergent" synthesis, where by choosing the right combination of enzymes, it is possible to access multiple stereoisomers of the target chlorohydrin from a single starting material. acs.org Research has demonstrated that this methodology can achieve excellent conversions (often >99%) and outstanding selectivities, with diastereomeric ratios (dr) up to >99:1 and enantiomeric excesses (ee) exceeding 99%. acs.orgresearchgate.net
Table 2: Representative Results from a Bienzymatic Cascade Reduction of α-Chloroenones
| Starting Material (α-Chloroenone) | Enzyme System (ERED + ADH) | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Product Stereoisomer |
|---|---|---|---|---|---|
| (Z)-2-chloro-1-phenylbut-2-en-1-one | ERED-105 + ADH-A | >99 | 95:5 | >99 | (1S, 2R) |
| (Z)-2-chloro-1-phenylbut-2-en-1-one | ERED-105 + RasADH | >99 | >99:1 | >99 | (1R, 2R) |
| (Z)-2-chloro-1-(4-fluorophenyl)but-2-en-1-one | ERED-105 + ADH-A | >99 | 94:6 | >99 | (1S, 2R) |
| (Z)-2-chloro-1-(4-fluorophenyl)but-2-en-1-one | ERED-105 + RasADH | 98 | >99:1 | >99 | (1R, 2R) |
Data adapted from a study on the synthesis of optically active chlorohydrins. acs.org
Horner-Wadsworth-Emmons Chemistry in Chlorinated Unsaturated Alcohol Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. wikipedia.orgresearchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organicchemistrydata.org This methodology is highly adaptable for the synthesis of chlorinated unsaturated alcohols like this compound.
A general strategy involves two main steps:
HWE Olefination: A phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., NaH, LiOH) to form a nucleophilic carbanion. This carbanion then reacts with a chlorinated carbonyl compound, for instance, chloroacetaldehyde, to form an α,β-unsaturated ester with a chlorine substituent. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganicchemistrydata.org
Selective Reduction: The ester group of the resulting chlorinated unsaturated ester is then selectively reduced to the primary alcohol. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H), which can reduce esters to alcohols without affecting the carbon-carbon double bond, especially at low temperatures. beilstein-journals.org
This approach has been successfully applied to the synthesis of derivatives like (E)- and (Z)-3-methyl-4-chlorobut-2-en-1-ol. beilstein-journals.orgresearchgate.net In that work, Horner-Wadsworth-Emmons chemistry was used to construct the carbon skeleton, which was followed by a chemoselective reduction of the ester to afford the target allylic alcohol in good yield (81-87%). beilstein-journals.org The stereochemical outcome of the HWE reaction can be influenced by modifying the phosphonate reagent or the reaction conditions. For example, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6), can reverse the typical selectivity to favor the (Z)-alkene. wikipedia.orgjst.go.jp
Table 3: Key Parameters in Horner-Wadsworth-Emmons Reactions
| Parameter | Effect on Stereoselectivity (E/Z ratio) | Example Reagents/Conditions |
|---|---|---|
| Phosphonate Structure | Standard phosphonates (e.g., triethyl) favor (E)-alkenes. Electron-withdrawing groups on the phosphonate favor (Z)-alkenes. | (EtO)₂P(O)CH₂CO₂Et for (E) vs. (CF₃CH₂O)₂P(O)CH₂CO₂Et for (Z). wikipedia.org |
| Base/Counterion | Li⁺ and Na⁺ ions tend to promote (E)-selectivity. K⁺ with a crown ether promotes (Z)-selectivity. | NaH or LiOH for (E)-alkenes; KHMDS/18-crown-6 for (Z)-alkenes. wikipedia.orgorganicchemistrydata.org |
| Carbonyl Substrate | Steric bulk on the aldehyde or ketone can influence the E/Z ratio. | Aldehydes are generally more reactive than ketones. researchgate.net |
| Temperature | Lower temperatures can sometimes enhance stereoselectivity. | Reactions are often run at temperatures from -78 °C to room temperature. nih.gov |
Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Chlorobut 2 En 1 Ol
Fundamental Reaction Types
The reactivity of 2-Chlorobut-2-en-1-ol is characterized by reactions targeting its principal functional groups.
The carbon-chlorine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. ck12.org These reactions can lead to the displacement of the chloride ion, which is a competent leaving group. Nucleophilic substitution in allylic systems like this is notable because it can proceed either with or without rearrangement of the carbon skeleton, often resulting in a mixture of products. lscollege.ac.inspcmc.ac.in The reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile. lscollege.ac.in For instance, reaction with sodium hydroxide (B78521) can yield a mixture of but-2-en-1,4-diol and but-3-en-1,2-diol. lscollege.ac.inspcmc.ac.in
| Nucleophile (Nu⁻) | Potential Substitution Product(s) | Reaction Type |
|---|---|---|
| OH⁻ (Hydroxide) | 2-Butene-1,4-diol and/or 3-Butene-1,2-diol | S_N1' / S_N2' |
| CN⁻ (Cvanide) | 3-Chloro-4-hydroxy-2-pentenenitrile | S_N1' / S_N2' |
| RO⁻ (Alkoxide) | 1-Alkoxy-2-chlorobut-2-ene and/or 3-Alkoxy-2-chlorobut-1-ene | S_N1' / S_N2' |
| H₂O (Water) | 2-Butene-1,4-diol and/or 3-Butene-1,2-diol (Solvolysis) | S_N1' |
The electron-rich pi bond of the alkene group is a site for electrophilic attack. libretexts.org In these reactions, an electrophile adds to one of the double-bonded carbons, creating a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The addition of hydrogen halides (H-X), for example, proceeds by the proton attacking the double bond to form the most stable carbocation, followed by the halide ion attacking the carbocation. libretexts.orglibretexts.org The stability of the intermediate carbocation, influenced by the existing chloro and hydroxylmethyl groups, dictates the regioselectivity of the addition.
| Reagent | Major Product | Reaction Type |
|---|---|---|
| HBr | 2-Bromo-2-chlorobutan-1-ol | Electrophilic Addition |
| Cl₂ | 2,2,3-Trichlorobutan-1-ol | Electrophilic Addition (Halogenation) |
| H₂O, H⁺ (Acid-catalyzed hydration) | 2-Chlorobutane-1,2-diol | Electrophilic Addition |
The primary allylic alcohol group can undergo both oxidation and reduction.
Oxidation: The primary alcohol can be oxidized to an aldehyde using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the alcohol to a carboxylic acid.
Reduction: The alkene functionality is susceptible to reduction. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) will saturate the carbon-carbon double bond, yielding 2-chlorobutan-1-ol, without affecting the alcohol or chloro groups.
| Reagent(s) | Product | Transformation |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 2-Chlorobut-2-enal | Oxidation of Alcohol |
| KMnO₄ or H₂CrO₄ | 2-Chlorobut-2-enoic acid | Oxidation of Alcohol |
| H₂, Pd/C | 2-Chlorobutan-1-ol | Reduction of Alkene |
Detailed Mechanistic Investigations
The reactions of this compound are often governed by the formation of stabilized intermediates, leading to characteristic rearrangement pathways.
In reaction conditions that favor a unimolecular pathway (S_N1), the chloride leaving group can depart, forming an allylic carbocation. lscollege.ac.in This intermediate is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms. spcmc.ac.inyoutube.com
The resonance hybrid structure of the carbocation means that a subsequent nucleophilic attack can occur at two distinct positions (C1 or C3). This delocalization is the fundamental reason for the formation of a mixture of products in S_N1 reactions of allylic systems. lscollege.ac.inyoutube.com For example, in a solvolysis reaction with water, the water molecule can attack either electrophilic carbon center, leading to two different diol products after deprotonation. chegg.com
Allylic rearrangements are a hallmark of nucleophilic substitution in allylic compounds. wikipedia.org These reactions proceed through mechanisms that are distinct from standard S_N1 and S_N2 pathways.
S_N1' Mechanism: This mechanism involves the formation of the resonance-stabilized allylic carbocation as described previously. lscollege.ac.inspcmc.ac.in The nucleophile then attacks one of the carbons bearing the partial positive charge. youtube.com If the nucleophile attacks the carbon that originally held the leaving group, the product is a result of direct substitution. If it attacks the other resonant carbon, the result is an "allylic shift" or rearranged product, where the double bond has also shifted its position. youtube.comyoutube.com This process typically results in a mixture of constitutional isomers. spcmc.ac.in
S_N2' Mechanism: In cases where the substrate is unhindered and a strong nucleophile is used, a concerted bimolecular mechanism known as S_N2' can occur. lscollege.ac.inyoutube.com In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon) in a single step. youtube.com This attack occurs concurrently with the shift of the pi electrons of the double bond and the departure of the leaving group from the α-carbon. spcmc.ac.inyoutube.com Unlike the S_N1' mechanism, this process does not involve a carbocation intermediate. youtube.com The S_N2' reaction is stereospecific. youtube.com
Regioselectivity and Stereoselectivity in Reaction Outcomes
In reactions involving this compound, an unsymmetrical allylic substrate, the concepts of regioselectivity and stereoselectivity are critical in determining the final product structure. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. khanacademy.org The outcome of nucleophilic substitution on this substrate is heavily influenced by factors such as the nature of the catalyst, the ligands employed, the nucleophile, and the reaction conditions.
In transition metal-catalyzed reactions, particularly those employing palladium, this compound can ionize to form a π-allyl palladium intermediate. Nucleophilic attack can then occur at either the C1 or C3 position of the allyl fragment. The regioselectivity of this attack is a well-studied phenomenon. nih.govrsc.org Generally, the attack preferentially occurs at the less substituted end of the allyl complex to yield the linear product. nih.gov However, this outcome can be modulated. For instance, the choice of ligands, the nature of the leaving group, and the specific conformation of the π-allyl complex can significantly influence the product ratio. nih.gov Bulkier substituents at the C2 position of the allyl intermediate can direct the nucleophile to attack the benzylic termini. rsc.org
Table 1: Factors Influencing Selectivity in Allylic Substitution Reactions
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Key Findings |
| Catalyst/Ligand | The ligand structure can create steric hindrance, directing the nucleophile to the less hindered carbon. nih.govrsc.org | Chiral ligands create an asymmetric environment around the metal center, leading to the preferential formation of one enantiomer. nih.govresearchgate.net | P,S-bidentate ligands like BINAP(S) can reverse expected regioselectivity in amination reactions. researchgate.net |
| Substrate Structure | Substituents on the allyl backbone influence the electronic and steric properties of the intermediate, guiding the nucleophile. nih.gov | The geometry (E/Z) of the starting alkene can influence the stereochemistry of the product in stereospecific reactions. khanacademy.org | (Z)-allyl substrates can preferentially form branched products under conditions that prevent isomerization. nih.gov |
| Nucleophile | "Soft" nucleophiles generally favor attack at the less substituted carbon, while "hard" nucleophiles can show different selectivity. researchgate.net | The nature of the nucleophile can determine whether the reaction proceeds via an inner- or outer-sphere mechanism, affecting stereochemical outcome. researchgate.net | Chelated amino acid ester enolates are effective nucleophiles that react quickly and can provide insight into the reaction mechanism. nih.gov |
| Leaving Group | The leaving group can affect the conformation of the intermediate π-allyl complex, thereby influencing the site of attack. nih.gov | In certain systems, the leaving group can influence the initial coordination geometry, which is then transferred to the product. | A strong dependence of regioselectivity on the leaving group is observed for alkyl-substituted secondary allylic substrates. nih.gov |
Transition Metal-Catalyzed Transformations
The dual functionality of this compound, possessing both an allylic chloride and an allylic alcohol, makes it a versatile substrate for transition metal-catalyzed transformations. rsc.org These catalysts, particularly those based on palladium, rhodium, iridium, and ruthenium, can activate the molecule in distinct ways to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
Carbonylation Reactions of Allylic Halides and Alcohols
Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, represent a powerful tool in organic synthesis. For substrates like this compound, this can be achieved by reacting the compound with carbon monoxide (CO) in the presence of a transition metal catalyst. researchgate.netwiley-vch.de Palladium complexes are particularly effective for the carbonylation of allylic substrates. researchgate.netnih.gov
The reaction typically proceeds through the formation of a π-allylpalladium complex, followed by the insertion of CO into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent reaction with a nucleophile, such as an alcohol or amine, yields the corresponding ester or amide product. A direct carbonylation of allylic alcohols can be achieved using a palladium catalyst, often requiring an anhydride (B1165640) co-catalyst to activate the alcohol substrate. nih.gov This method is significant as it avoids the pre-functionalization of the alcohol, making the process more atom-economical. acs.org Kinetic studies on the palladium-catalyzed carbonylation of allyl alcohol to 3-butenoic acid have shown a significant effect of halide promoters and acid co-catalysts on the reaction's activity and selectivity. researchgate.net Similarly, nickel-catalyzed carboxylation of allylic alcohols offers a direct route to β,γ-unsaturated carboxylic acids. acs.org
Catalytic Systems for Enhanced Selectivity
Achieving high levels of selectivity is a primary goal in catalysis. acs.org For reactions involving this compound, the design of the catalytic system is crucial for controlling regioselectivity and, particularly, enantioselectivity. nih.govacs.org This is typically accomplished by using chiral ligands that coordinate to the metal center and create a chiral environment. google.com
Several classes of ligands have been developed for palladium-catalyzed asymmetric allylic substitution reactions. acs.org For instance, the combination of a palladium source like Pd(PPh₃)₄ with a chiral Brønsted acid and an amine can create a highly active and enantioselective system for the direct α-allylation of aldehydes with allylic alcohols. nih.govacs.org The specific configuration of the chiral catalyst plays a key role in determining the stereochemical outcome. acs.org
Ruthenium-based catalysts, such as those incorporating the JOSIPHOS ligand, have been used for the conversion of primary alcohols to chiral allylic alcohols with excellent levels of absolute stereocontrol. nih.gov Rhodium catalysts paired with phosphoramidite (B1245037) ligands have also been reported to achieve highly regio- and enantioselective allylic alkylation of 1,3-diones with racemic secondary allylic alcohols. nih.gov The choice of metal can also be a deciding factor; iridium-based catalysts are known to provide complementary regioselectivity to palladium systems in certain allylic substitution reactions. nih.gov
Table 2: Examples of Catalytic Systems for Selective Allylic Transformations
| Metal | Ligand/Co-catalyst | Reaction Type | Substrates | Selectivity Outcome | Ref. |
| Palladium | (S)-TRIP (chiral phosphoric acid) / Arylamine | Allylic C-H Fluorination | Simple Olefins | High Branched:Linear Regioselectivity | researchgate.net |
| Palladium | Carboxylic Anhydride | Low-Pressure Carbonylation | Allylic Alcohols | High activity for direct carbonylation | nih.gov |
| Rhodium | Phosphoramidite L5 / TFA | Allylic Alkylation | Racemic Allylic Alcohols, 1,3-diones | Excellent Regio- (b/l > 19/1) and Enantioselectivity | nih.gov |
| Ruthenium | JOSIPHOS | Hydrogen Auto-Transfer | Primary Alcohols, 2-Butyne | Excellent Absolute Stereocontrol | nih.gov |
| Palladium | Sulfoxide-oxazoline (sox) / Benzoquinone | Allylic C-H Carboxylation | Terminal Alkenes, Carboxylic Acids | High Regioselectivity for Branched Allylic Esters | organic-chemistry.org |
Advanced Spectroscopic and Spectrometric Characterization of 2 Chlorobut 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like 2-chlorobut-2-en-1-ol. Through the analysis of various NMR experiments, the connectivity of atoms and the spatial arrangement of the molecule can be established. The presence of a stereocenter at the double bond (E/Z isomerism) makes one- and two-dimensional NMR techniques particularly valuable.
The ¹H NMR spectrum of this compound provides information on the number of different proton environments and their neighboring protons. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the hydroxyl group, as well as the anisotropic effects of the carbon-carbon double bond.
For the two possible isomers, (E)- and (Z)-2-chlorobut-2-en-1-ol, distinct chemical shifts for the vinylic proton and the methylene (B1212753) protons adjacent to the hydroxyl group are expected. In general, allylic protons, such as those in the CH₂OH group, typically resonate in the range of 3.5-4.5 ppm. oregonstate.edu The exact position is dependent on the solvent and concentration. The vinylic proton is expected to appear further downfield, typically in the 5.0-6.5 ppm region, due to the deshielding effect of the double bond. libretexts.org The methyl protons would be expected to resonate in the allylic region, around 1.6-2.2 ppm. openstax.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | Variable (broad singlet) | bs |
| -CH₂OH | ~ 4.2 | d |
| =CH- | ~ 5.8 | q |
| -CH₃ | ~ 1.8 | d |
Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and specific isomer.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the structure. The chemical shifts are significantly affected by the substitution on the double bond and the presence of the electronegative chlorine and oxygen atoms. researchgate.net
The carbon atom bearing the chlorine atom (C-2) is expected to be significantly deshielded, with a chemical shift in the range of 120-140 ppm. The other sp² hybridized carbon (C-3) will also resonate in this region. The carbon of the methylene group (C-1), being attached to an oxygen atom, will appear in the range of 60-70 ppm. wisc.edu The methyl carbon (C-4) will be the most shielded, appearing at the highest field (lowest ppm value). docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-CH₂OH) | 60 - 70 |
| C-2 (=CCl-) | 125 - 140 |
| C-3 (=CH-) | 120 - 135 |
| C-4 (-CH₃) | 15 - 25 |
Predicted values are based on typical chemical shifts for chloroalkenes and allylic alcohols and may vary based on the specific isomer. researchgate.netwisc.edu
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignment and, most importantly, for determining the stereochemistry of the double bond (E/Z isomerism). Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful in this regard as it detects through-space interactions between protons that are in close proximity. libretexts.org
For this compound, a NOESY experiment can differentiate between the (E) and (Z) isomers. In the (Z)-isomer, the methyl protons and the vinylic proton are on the same side of the double bond, leading to a cross-peak in the NOESY spectrum. Conversely, in the (E)-isomer, these protons are on opposite sides, and no such correlation would be expected. Instead, a correlation between the vinylic proton and the methylene protons of the alcohol group might be observed. The observation of specific NOE correlations provides unambiguous evidence for the geometric configuration of the double bond. researchgate.netreddit.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkene, and carbon-chlorine functional groups. uniroma1.it
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. rsc.org The C=C double bond stretch is expected to appear in the 1640-1680 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be observed in the 1000-1050 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. uniroma1.it
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp²) | Stretching | 3010 - 3095 | Medium |
| C-H (sp³) | Stretching | 2850 - 2960 | Medium |
| C=C | Stretching | 1640 - 1680 | Medium to Weak |
| C-O | Stretching | 1000 - 1050 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and stereochemistry. uniroma1.itrsc.org
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibration in this compound is expected to give a strong signal in the Raman spectrum, often stronger and sharper than in the IR spectrum. The C-Cl stretch will also be Raman active. Raman spectroscopy can be a valuable tool for studying organochlorine compounds. nih.gov The analysis of Raman spectra can aid in the structural characterization, especially for the carbon backbone and the double bond. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₄H₇ClO), the molecular weight is 106.55 g/mol , with a monoisotopic mass of approximately 106.0185 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺˙) appears as a pair of peaks: one at m/z 106 (for C₄H₇³⁵ClO) and another at m/z 108 (for C₄H₇³⁷ClO). The intensity ratio of these peaks, known as the M/M+2 ratio, is approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.
The fragmentation of the molecular ion is driven by the functional groups present: the primary allylic alcohol and the vinylic chloride. Key fragmentation pathways include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond results in a fragment ion [M-Cl]⁺ at m/z 71. This corresponds to the C₄H₇O⁺ cation.
Loss of Water: As is common for alcohols, the elimination of a neutral water molecule (H₂O) can occur, especially through rearrangement. libretexts.org This would produce a radical cation [M-H₂O]⁺˙ at m/z 88 (C₄H₅³⁵Cl) with a corresponding isotope peak at m/z 90 (C₄H₅³⁷Cl).
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for primary alcohols. libretexts.org This results in the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion [M-CH₂OH]⁺ at m/z 75 (C₃H₄³⁵Cl) and its isotopic partner at m/z 77 (C₃H₄³⁷Cl).
Loss of a Methyl Radical: Cleavage of the methyl group from the butenyl chain would yield a fragment [M-CH₃]⁺ at m/z 91 (C₃H₄³⁵ClO) with its M+2 peak at m/z 93.
These fragmentation patterns provide a veritable fingerprint for the identification of this compound and for distinguishing it from its isomers.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on established fragmentation principles.
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|---|
| 106 | 108 | [M]⁺˙ | [C₄H₇ClO]⁺˙ | Molecular Ion |
| 88 | 90 | [M-H₂O]⁺˙ | [C₄H₅Cl]⁺˙ | Loss of a neutral water molecule |
| 75 | 77 | [M-CH₂OH]⁺ | [C₃H₄Cl]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 71 | - | [M-Cl]⁺ | [C₄H₇O]⁺ | Loss of a chlorine radical |
X-ray Diffraction for Solid-State Structural Determination
The analysis of a suitable single crystal of this compound would yield its unit cell parameters (the dimensions of the basic repeating block of the crystal), its space group (the symmetry elements of the crystal), and the precise coordinates of each atom within the unit cell. This information allows for the detailed characterization of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.
While X-ray crystallography is the ideal technique for this purpose, a search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. crystallography.netnih.govusask.caimet-db.ru However, the principles of the technique and the type of data it provides are well-established.
Table 2: Illustrative Crystallographic Data Table for a Molecular Compound This table is a hypothetical example to demonstrate the data obtained from an X-ray diffraction experiment, as specific data for this compound is not publicly available.
| Parameter | Example Value | Description |
|---|---|---|
| Empirical Formula | C₄H₇ClO | The chemical formula of the compound. |
| Formula Weight | 106.55 | The mass of the empirical formula unit. |
| Crystal System | Monoclinic | The crystal system describing the cell shape. |
| Space Group | P2₁/c | The symmetry of the crystal structure. |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.4 Å, c = 12.1 Å | The lengths of the unit cell edges. |
| α = 90°, β = 98.5°, γ = 90° | The angles between the unit cell edges. | |
| Volume | 548.9 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.289 g/cm³ | The calculated density of the crystal. |
Computational Chemistry and Theoretical Modeling of 2 Chlorobut 2 En 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-chlorobut-2-en-1-ol and understanding the distribution of electrons within the molecule. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.
The electronic structure is described by the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for understanding the molecule's reactivity. The chlorine atom, being electronegative, and the oxygen of the hydroxyl group withdraw electron density, influencing the charge distribution across the molecule. This is reflected in the molecular electrostatic potential (MEP) map, which visualizes the electron density and can predict sites susceptible to electrophilic or nucleophilic attack.
A computational study on various butene derivatives using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides comparative data on total energies and dipole moments. jocpr.com Although this compound was not explicitly included, the data for related structures offer valuable insights.
Table 1: Computed Properties of this compound and Related Compounds
| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|
| cis-2-buten-1-ol | -232.5081 | 1.8941 |
| trans-2-buten-1-ol | -232.5131 | 2.2780 |
| cis-2-chloro-2-butene | -616.8991 | 2.2381 |
| trans-2-chloro-2-butene | -616.9012 | 1.8246 |
| This compound (Predicted) | Predicted values would be influenced by both -Cl and -OH groups. The energy would be lower (more negative) than the butenol (B1619263) isomers and the dipole moment would be significant due to the presence of two polar functional groups. |
Data for related compounds sourced from a computational study on butene derivatives. jocpr.com The values for this compound are qualitative predictions based on chemical principles.
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. By calculating various electronic descriptors, DFT can predict how and where a molecule is likely to react.
Global reactivity descriptors provide a general overview of the molecule's reactivity. These include:
HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher reactivity.
Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from HOMO and LUMO energies using Koopmans' theorem.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. jocpr.com
For this compound, the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, increasing its electrophilicity at the C2 carbon. The hydroxyl group and the π-system can act as nucleophilic centers.
Local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions or Parr functions are calculated to determine the susceptibility of each atom to nucleophilic attack (f_k^+), electrophilic attack (f_k^-), or radical attack (f_k^0). For this compound, these calculations would likely identify the C2 carbon as a primary site for nucleophilic attack due to the C-Cl bond's polarity. The C3 carbon and the oxygen atom would be potential sites for electrophilic attack.
Table 2: Key DFT-Based Reactivity Descriptors
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation of electron cloud. The presence of polar bonds in this compound affects its hardness. |
| Electrophilicity Index (ω) | μ² / (2η) where μ is the electronic chemical potential | Quantifies the propensity of the molecule to accept electrons. Expected to be significant due to the chloro-substituted double bond. |
| Fukui Functions (f_k) | Derivative of electron density with respect to the number of electrons | Identifies the most reactive atoms for nucleophilic, electrophilic, or radical attack. |
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), providing a valuable tool for structural confirmation and analysis.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation determines the normal modes of vibration. The intensity of each vibrational mode is also calculated. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. For this compound, key predicted vibrations would include the O-H stretch (around 3300-3600 cm⁻¹), C-H stretches, the C=C double bond stretch (around 1650 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The simulation of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. From these, chemical shifts (δ) are determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Similarly, spin-spin coupling constants (J-couplings) between nuclei can be computed. The accuracy of these predictions depends heavily on the chosen computational method (functional and basis set) and on adequately sampling the molecule's conformational space, as observed chemical shifts are an average over all accessible conformations. researchgate.net For this compound, computational chemistry could predict the distinct ¹H and ¹³C chemical shifts for the (E) and (Z) isomers, aiding in their experimental differentiation.
Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is in the detailed study of chemical reaction mechanisms. By mapping the potential energy surface (PES) for a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS).
A transition state is the highest energy point along the minimum energy path connecting reactants and products. jocpr.com Locating the TS structure and calculating its energy relative to the reactants gives the activation energy (energy barrier) for the reaction, which is crucial for understanding the reaction kinetics.
For this compound, several reactions could be modeled:
Nucleophilic Substitution: The reaction with a nucleophile could proceed via an S_N2 mechanism (direct attack at C1) or an S_N2' mechanism (attack at the C3, with rearrangement of the double bond). Computational modeling can determine the activation barriers for both pathways to predict which is more favorable.
Elimination Reactions: In the presence of a base, the molecule could undergo elimination of HCl. Theoretical calculations can distinguish between different possible elimination pathways (e.g., E2).
Oxidation/Reduction: The oxidation of the alcohol to an aldehyde or the reduction of the double bond can also be studied computationally to understand the mechanism and stereoselectivity.
By analyzing the geometry of the transition state, researchers can gain insight into the reaction's synchronicity—whether bonds are broken and formed simultaneously or in a stepwise fashion. For instance, studies on the elimination reactions of other chloroalkenes have used DFT to characterize four-membered cyclic transition states and have analyzed bond order changes along the reaction coordinate. researchgate.net
Applications and Research Perspectives of 2 Chlorobut 2 En 1 Ol in Diverse Fields
Strategic Role as a Synthetic Intermediate
Currently, there is a lack of specific documented research detailing the use of 2-chlorobut-2-en-1-ol as a strategic intermediate in synthetic chemistry.
Precursor for Complex Organic Molecules
No specific examples or detailed research findings were identified in the public domain that describe the utilization of this compound as a direct precursor for the synthesis of complex organic molecules. While related structures and isomers are established as valuable building blocks, the synthetic utility of this compound itself is not well-documented. For instance, the related compound 1-aryl-2-chlorobut-2-en-1-one is used as a starting material for producing optically active chlorohydrins through bienzymatic cascades. acs.orgresearchgate.net
Building Block for Pharmaceutical Scaffolds
The role of this compound as a building block for pharmaceutical scaffolds is not specifically detailed in available research. In contrast, its isomers have found applications in this area. For example, trans-4-chloro-2-butene-1-ol (B75090) is cited as a precursor for creating chiral pharmaceuticals vulcanchem.com, and (2S)-2-chlorobutan-1-ol is investigated for its potential in pharmaceutical formulations . However, similar dedicated studies on this compound are not presently available.
Contributions to Polymer Science and Advanced Materials Development
There is no available scientific literature that details the contributions of this compound to polymer science or the development of advanced materials. Research into related compounds, such as 2-chlorobut-2-enoic acid, shows its use as a building block in the synthesis of polymers and resins for applications like coatings and adhesives lookchem.com. Additionally, (Z)-2-chloro-2-butene, another related molecule, is employed in the production of polymers and copolymers . However, the direct application or polymerization of this compound has not been a subject of published research.
Pathways of Environmental Degradation
Specific pathways for the environmental degradation of this compound have not been documented in the reviewed scientific literature. Environmental fate and pathways, including data on hydrolysis, phototransformation, and biodegradation, are not available for this specific compound. The European Chemicals Agency (ECHA) provides data on the environmental fate of a reaction mass of 1-chlorobut-2-ene and 3-chlorobut-1-ene, but this does not extend to this compound europa.eu.
Concluding Remarks and Future Research Trajectories
Current Understanding and Research Gaps for 2-Chlorobut-2-en-1-ol
The current understanding of this compound is largely inferred from the well-documented chemistry of other allylic halides and alcohols rather than from direct, extensive studies of the molecule itself. Its reactivity is predicted to be dominated by the interplay between the hydroxyl group, the vinylic chloride, and the carbon-carbon double bond, making it susceptible to nucleophilic substitution (likely via SN1' or SN2' allylic rearrangement pathways), oxidation, and reduction. researchgate.netnih.gov
The most significant research gap is the lack of dedicated studies on this compound. Specific areas that warrant investigation include:
Comprehensive Characterization: While basic properties can be computed, detailed experimental data on the physical and spectroscopic properties of both E and Z isomers are not widely published.
Stereoselective Synthesis: Robust and efficient methods for the stereoselective synthesis of the (E)- and (Z)-2-chlorobut-2-en-1-ol isomers are not well established.
Reaction Kinetics and Thermodynamics: Quantitative data on the rates and equilibria of its key reactions are scarce. Such information is crucial for optimizing synthetic protocols and understanding its reaction mechanisms.
Prospective Directions in Synthetic Methodology
Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for the preparation of this compound and its derivatives. Several cutting-edge areas of organic synthesis hold promise:
Biocatalytic and Bio-inspired Synthesis: The use of enzymes, such as halogenases, ene-reductases, and alcohol dehydrogenases, offers a pathway to highly stereoselective syntheses under mild conditions. frontiersin.orgresearchgate.netfrontiersin.org Engineering biosynthetic pathways in microorganisms could provide a renewable route to this and other functionalized butenols. asm.org
Advanced Catalytic Methods: Modern transition-metal catalysis presents numerous opportunities. Nickel-catalyzed hydrohydroxymethylation of corresponding alkynes using methanol (B129727) could offer a highly atom-economical route. rsc.org Similarly, the reductive cross-coupling of terminal alkynes with α-chloro boronic esters represents a powerful, functional-group-tolerant strategy for accessing allylic alcohols with high stereocontrol. organic-chemistry.orgorganic-chemistry.org
Tandem and Cascade Reactions: Designing cascade reactions that form and then functionalize the this compound scaffold in a single pot would significantly improve step economy. Palladium-catalyzed tandem stannylation/electrophilic allylic substitution, already studied for related systems, provides a template for such an approach. nih.gov
Cross-Dehydrogenative Coupling (CDC): This strategy, which forms C-C bonds directly from two C-H bonds, is a powerful tool for atom-economic synthesis and could be employed to create derivatives from a butenol (B1619263) core. researchgate.net
Advancements in Mechanistic Organic Chemistry and Computational Studies
A deeper mechanistic understanding is crucial for controlling the reactivity of this compound. Future advancements are expected from the integration of experimental and computational chemistry.
Computational Modeling of Reactivity: High-level computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, such as the competition between SN2 and SN2' mechanisms. acs.org These studies can elucidate transition state geometries and activation energies, providing a predictive framework for understanding how substrate structure, nucleophile, and solvent influence regioselectivity and stereoselectivity. acs.org
Elucidation of Catalytic Cycles: For transition-metal-catalyzed syntheses, detailed mechanistic studies combining kinetics, isotopic labeling, and computational modeling are needed to characterize the active catalytic species and intermediates, as has been done for related palladium-catalyzed allylic substitutions. nih.govchemrxiv.org
Kinetics of Atmospheric Reactions: Given the volatility of similar butenols, studying the gas-phase reaction kinetics of this compound with atmospheric oxidants (e.g., OH radicals, ozone) could be an important area. nih.govacs.org Kinetic modeling based on these experimental results would help predict its atmospheric lifetime and potential environmental impact.
Potential Novel Applications and Interdisciplinary Research
While currently a niche research chemical, advances in its synthesis and a better understanding of its properties could open doors to new applications and interdisciplinary research.
Intermediate for Bioactive Compounds: As a bifunctional C4 building block, this compound is a potential precursor for synthesizing more complex molecules of interest in pharmaceuticals and agrochemicals. researchgate.net The combination of a reactive allylic system and a hydroxyl handle allows for sequential, regioselective functionalization.
Materials Science: Functionalized alcohols are valuable monomers and modifiers in polymer chemistry. Research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties, such as flame retardancy or enhanced barrier properties, analogous to how related compounds are used. researchgate.netresearchgate.net
Atmospheric and Environmental Chemistry: The study of halogenated volatile organic compounds (VOCs) is a key area of atmospheric science. Research on the photochemical oxidation and degradation pathways of this compound could contribute to a better understanding of the formation of secondary organic aerosols (SOAs) and the atmospheric fate of chlorinated compounds. nih.govacs.org
Prebiotic Chemistry: The formation of simple, functionalized organic molecules in interstellar environments is a topic of intense interest. Studies on the potential formation of butenol isomers in the interstellar medium suggest that related compounds could be part of the chemical inventory leading to the building blocks of life. oup.com
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the degradation pathways of this compound in environmental matrices?
- Methodological Answer : Synthesize isotopically labeled analogs to trace degradation products via LC-MS/MS. Aerobic/anaerobic microcosm studies with ¹³C-labeled compound quantify mineralization rates (e.g., CO₂ evolution). Stable Isotope Probing (SIP) identifies microbial degraders in soil/water samples. Compare with control experiments using unlabeled compound to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
